Cas no 393-00-0 (2,6-Dichloro-3-(trifluoromethyl)phenol)

2,6-Dichloro-3-(trifluoromethyl)phenol is a halogenated phenolic compound featuring both chloro and trifluoromethyl substituents on its aromatic ring. This structural configuration imparts significant electron-withdrawing properties, enhancing its reactivity in synthetic applications. The compound is particularly valuable as an intermediate in agrochemical and pharmaceutical synthesis, where its trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived products. Its dichloro substitution further augments its utility in cross-coupling reactions and as a building block for more complex molecules. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in diverse chemical processes. Proper handling is advised due to its potential reactivity.
2,6-Dichloro-3-(trifluoromethyl)phenol structure
393-00-0 structure
Product Name:2,6-Dichloro-3-(trifluoromethyl)phenol
CAS No:393-00-0
MF:C7H3Cl2F3O
MW:230.999330759048
CID:5074895
PubChem ID:20245110
Update Time:2025-05-23

2,6-Dichloro-3-(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-dichloro-3-(trifluoromethyl)phenol
    • 2,6-Dichloro-3-(trifluoromethyl)phenol
    • Inchi: 1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
    • InChI Key: OFBUXKCICMFVDE-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C(F)(F)F)Cl)O

Computed Properties

  • Exact Mass: 229.9513046g/mol
  • Monoisotopic Mass: 229.9513046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2

2,6-Dichloro-3-(trifluoromethyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261654-500mg
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Additional information on 2,6-Dichloro-3-(trifluoromethyl)phenol

Comprehensive Analysis of 2,6-Dichloro-3-(trifluoromethyl)phenol (CAS No. 393-00-0): Properties, Applications, and Industry Trends

2,6-Dichloro-3-(trifluoromethyl)phenol (CAS No. 393-00-0) is a halogenated phenolic compound with significant relevance in modern chemical research and industrial applications. Characterized by its trifluoromethyl and dichloro functional groups, this compound exhibits unique physicochemical properties, including high thermal stability and lipophilicity, making it valuable for specialized formulations. Its molecular structure, C7H3Cl2F3O, underscores its potential as an intermediate in agrochemicals, pharmaceuticals, and advanced material synthesis.

Recent studies highlight the growing demand for fluorinated compounds like 2,6-Dichloro-3-(trifluoromethyl)phenol due to their enhanced bioavailability and resistance to metabolic degradation. This aligns with trends in green chemistry, where researchers prioritize eco-friendly synthesis routes for halogenated aromatics. A 2023 survey by the American Chemical Society identified CAS 393-00-0 as a key building block for developing next-generation crop protection agents, addressing global food security challenges.

From a technical perspective, 2,6-Dichloro-3-(trifluoromethyl)phenol demonstrates remarkable versatility. Its electron-withdrawing groups facilitate nucleophilic substitution reactions, enabling the creation of complex derivatives. Industry reports indicate its use in high-performance polymers, particularly in electronics encapsulation materials requiring flame retardancy. The compound's logP value (approximately 3.2) further supports applications in drug discovery, where optimized lipophilicity enhances membrane permeability.

Environmental considerations surrounding halogenated phenols have spurred innovation in wastewater treatment technologies. Advanced oxidation processes (AOPs) show promise in degrading 393-00-0 derivatives without generating persistent metabolites. This responds to frequent search queries like "biodegradability of fluorinated phenols" and "safe handling of chlorinated intermediates," reflecting heightened regulatory awareness.

The synthesis of 2,6-Dichloro-3-(trifluoromethyl)phenol typically involves direct halogenation of m-cresol derivatives or Sandmeyer-type reactions. Patent literature reveals improved catalytic methods achieving >90% yield, addressing common user questions about "cost-effective production of trifluoromethyl aromatics." Analytical characterization via GC-MS and NMR spectroscopy confirms purity standards exceeding 99%, critical for pharmaceutical-grade applications.

Emerging applications include its role as a precursor for liquid crystal materials and OLED intermediates, coinciding with surging interest in "fluorine chemistry in display technologies." Market analysts project a 6.8% CAGR for similar compounds through 2030, driven by demand in Asia-Pacific electronics manufacturing hubs. Strict adherence to REACH compliance protocols ensures sustainable commercialization pathways.

Storage recommendations for CAS 393-00-0 emphasize inert atmosphere preservation below 25°C, with compatibility data showing stability in HDPE containers. These operational guidelines respond to frequent industry searches for "best practices in halogenated phenol storage." Transportation regulations classify it under UN3077 for environmentally hazardous substances, requiring specific GHS labeling.

Academic investigations continue exploring structure-activity relationships of 2,6-Dichloro-3-(trifluoromethyl)phenol derivatives. A 2024 Journal of Medicinal Chemistry study demonstrated modified analogs exhibiting antimicrobial properties against resistant strains, tapping into searches for "novel antibiotic scaffolds." Parallel research in catalysis science examines its utility in cross-coupling reactions for heterocycle synthesis.

Quality control protocols for 393-00-0 employ HPLC-UV methods with detection limits below 0.1%, addressing pharmaceutical industry concerns about impurity profiling. Recent advancements in continuous flow chemistry have optimized its production scale-up, reducing byproduct formation—a hot topic in process chemistry forums.

In material science, the compound's dielectric properties are being evaluated for microelectronic coatings, coinciding with semiconductor industry demands for heat-resistant polymers. This application niche generates substantial search traffic for "fluorinated phenolic resins in PCBs," indicating strong commercial interest.

Future research directions may explore enzymatic halogenation routes for 2,6-Dichloro-3-(trifluoromethyl)phenol synthesis, aligning with biotechnological advancements. Collaborative studies between synthetic chemists and computational modelers aim to predict new derivatives using AI-assisted molecular design—a trending intersection in chemical innovation.

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